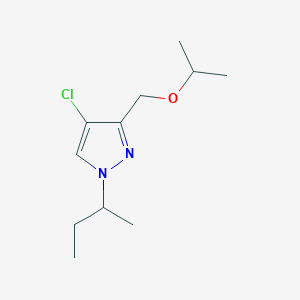
1-sec-butyl-4-chloro-3-(isopropoxymethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-sec-butyl-4-chloro-3-(isopropoxymethyl)-1H-pyrazole, also known as SR-9009, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is a selective androgen receptor modulator (SARM) that is believed to have a positive impact on metabolism and endurance.
Mécanisme D'action
1-sec-butyl-4-chloro-3-(isopropoxymethyl)-1H-pyrazole works by activating the Rev-Erb protein, which is involved in regulating the body's circadian rhythm. This protein is also involved in regulating metabolism and energy expenditure. When 1-sec-butyl-4-chloro-3-(isopropoxymethyl)-1H-pyrazole activates the Rev-Erb protein, it leads to an increase in the metabolic rate and a reduction in body fat.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-sec-butyl-4-chloro-3-(isopropoxymethyl)-1H-pyrazole have been studied extensively. In addition to its impact on metabolism and endurance, 1-sec-butyl-4-chloro-3-(isopropoxymethyl)-1H-pyrazole has been shown to have a positive impact on lipid and glucose metabolism. It has also been shown to improve insulin sensitivity and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-sec-butyl-4-chloro-3-(isopropoxymethyl)-1H-pyrazole in lab experiments is its ability to improve metabolism and endurance in mice. This makes it an ideal compound for studying the impact of these factors on various physiological processes. However, there are also limitations to using 1-sec-butyl-4-chloro-3-(isopropoxymethyl)-1H-pyrazole in lab experiments. For example, it is not yet clear how the compound will impact humans, and there may be potential side effects that have not yet been identified.
Orientations Futures
There are several future directions for research on 1-sec-butyl-4-chloro-3-(isopropoxymethyl)-1H-pyrazole. One area of interest is its potential applications in treating metabolic disorders such as obesity and type 2 diabetes. Another area of interest is its impact on inflammation, which could lead to the development of new treatments for inflammatory diseases. Additionally, further research is needed to determine the long-term effects of 1-sec-butyl-4-chloro-3-(isopropoxymethyl)-1H-pyrazole on humans and to identify any potential side effects.
Méthodes De Synthèse
The synthesis of 1-sec-butyl-4-chloro-3-(isopropoxymethyl)-1H-pyrazole involves a multistep process that includes the reaction of 4-chloro-3-nitrobenzaldehyde with sec-butylamine, followed by the reduction of the nitro group to an amine using palladium on carbon. The amine is then reacted with isopropyl chloroformate to form the isopropoxymethyl group. The final step involves the cyclization of the resulting compound with hydrazine hydrate to form 1-sec-butyl-4-chloro-3-(isopropoxymethyl)-1H-pyrazole.
Applications De Recherche Scientifique
1-sec-butyl-4-chloro-3-(isopropoxymethyl)-1H-pyrazole has been the subject of numerous scientific research studies due to its potential applications in the field of medicine. One of the primary areas of research has been its impact on metabolism and endurance. Studies have shown that 1-sec-butyl-4-chloro-3-(isopropoxymethyl)-1H-pyrazole can increase the metabolic rate of mice, leading to a reduction in body fat and an increase in muscle mass. It has also been shown to improve endurance in mice, allowing them to run for longer periods of time.
Propriétés
IUPAC Name |
1-butan-2-yl-4-chloro-3-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O/c1-5-9(4)14-6-10(12)11(13-14)7-15-8(2)3/h6,8-9H,5,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFIHMCNTCWJJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C(=N1)COC(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-sec-butyl-4-chloro-3-(isopropoxymethyl)-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2981114.png)
![4-(2-hydroxyethyl)-1-[(4-methoxyphenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2981116.png)
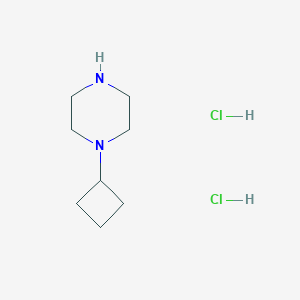
![1-(3-fluorobenzyl)-3-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2981118.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(4-fluorophenyl)-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2981120.png)
![2-Phenyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B2981122.png)
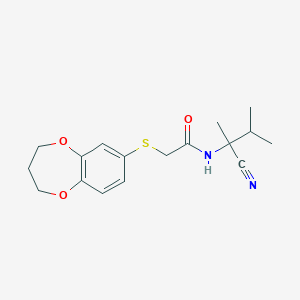
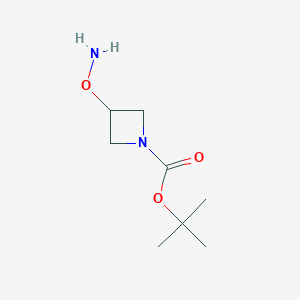
![2-[(2,4-Dichlorophenyl)methylamino]-1,1-bis(4-fluorophenyl)ethanol](/img/structure/B2981127.png)
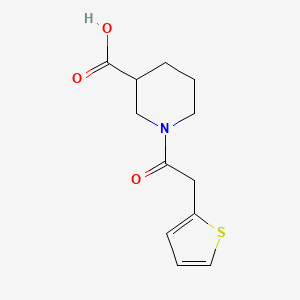
![N-(4-methylbenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2981129.png)
![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2981132.png)